molecular formula C11H18BrN B115258 2-Methyl-1-pentylpyridin-1-ium;bromide CAS No. 148292-41-5

2-Methyl-1-pentylpyridin-1-ium;bromide

Cat. No. B115258
CAS RN: 148292-41-5
M. Wt: 244.17 g/mol
InChI Key: WUGXMQKRNVELEX-UHFFFAOYSA-M
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Description

2-Methyl-1-pentylpyridin-1-ium bromide, also known as MPP+, is a chemical compound that has gained attention due to its potential applications in scientific research. MPP+ is a neurotoxin that can selectively damage dopaminergic neurons, making it a useful tool for studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

2-Methyl-1-pentylpyridin-1-ium;bromide+ has been widely used in scientific research as a tool to selectively damage dopaminergic neurons, which are responsible for producing dopamine in the brain. This makes this compound+ a useful model for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. This compound+ has also been used to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.

Mechanism of Action

2-Methyl-1-pentylpyridin-1-ium;bromide+ works by selectively entering dopaminergic neurons through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic form, which causes damage to the mitochondria and leads to cell death. This selective toxicity makes this compound+ a valuable tool for studying Parkinson's disease, as it mimics the loss of dopaminergic neurons that occurs in the disease.
Biochemical and Physiological Effects:
This compound+ has been shown to cause a decrease in dopamine levels, as well as an increase in reactive oxygen species and oxidative stress. These effects can lead to mitochondrial dysfunction and cell death, which are characteristic of Parkinson's disease. This compound+ has also been shown to cause changes in gene expression and protein levels, which can provide insights into the underlying mechanisms of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-pentylpyridin-1-ium;bromide+ in lab experiments is its selective toxicity, which allows researchers to study the effects of dopaminergic neuron loss without affecting other types of neurons. This compound+ is also relatively easy to synthesize and can be used in a variety of experimental setups. However, this compound+ has some limitations, including its potential toxicity to researchers and the need for specialized equipment and safety precautions.

Future Directions

There are several future directions for 2-Methyl-1-pentylpyridin-1-ium;bromide+ research, including the development of new this compound+ analogs with different selectivity and toxicity profiles. Researchers are also exploring the use of this compound+ in combination with other compounds to better mimic the complex nature of neurological disorders. Additionally, this compound+ research may provide insights into the development of new treatments for Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, 2-Methyl-1-pentylpyridin-1-ium bromide, or this compound+, is a valuable tool for studying Parkinson's disease and other neurological disorders. Its selective toxicity and ability to mimic the loss of dopaminergic neurons make it a useful model for understanding the underlying mechanisms of these diseases. While there are some limitations to its use, this compound+ research has the potential to provide important insights into the development of new treatments for neurological disorders.

Synthesis Methods

2-Methyl-1-pentylpyridin-1-ium;bromide+ can be synthesized through a multi-step process involving the reaction of 2-methylpyridine with pentyl bromide, followed by oxidation and quaternization. The final product is a white crystalline powder that is soluble in water and organic solvents.

properties

CAS RN

148292-41-5

Molecular Formula

C11H18BrN

Molecular Weight

244.17 g/mol

IUPAC Name

2-methyl-1-pentylpyridin-1-ium;bromide

InChI

InChI=1S/C11H18N.BrH/c1-3-4-6-9-12-10-7-5-8-11(12)2;/h5,7-8,10H,3-4,6,9H2,1-2H3;1H/q+1;/p-1

InChI Key

WUGXMQKRNVELEX-UHFFFAOYSA-M

SMILES

CCCCC[N+]1=CC=CC=C1C.[Br-]

Canonical SMILES

CCCCC[N+]1=CC=CC=C1C.[Br-]

synonyms

PYRIDINIUM, 2-METHYL-1-PENTYL-, BROMIDE

Origin of Product

United States

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